molecular formula C17H22N2O5 B2537695 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide CAS No. 2309553-26-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide

Cat. No.: B2537695
CAS No.: 2309553-26-0
M. Wt: 334.372
InChI Key: JVHSPZBKEIGLQV-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide (CAS 2309553-26-0) is a chemical compound with a molecular formula of C17H22N2O5 and a molecular weight of 334.37 g/mol . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. While a specific mechanism of action for this exact molecule is not fully detailed in public literature, its structure provides strong clues to its potential research value. The compound features an azetidine carboxamide core, a scaffold known to be of significant interest in medicinal chemistry. Patents indicate that structurally related azetidinecarboxamide derivatives have been investigated for their role in modulating CB1 receptor-mediated disorders, suggesting potential research applications in neuropharmacology and behavioral studies . Furthermore, the presence of the benzo[d][1,3]dioxole (piperonyl) group is a common motif in bioactive molecules and is frequently explored in various pharmacological contexts. Researchers may find this compound valuable for probing new biological pathways or as a synthetic intermediate in the development of novel therapeutic agents. The product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c20-17(18-6-12-1-2-15-16(5-12)24-11-23-15)19-7-14(8-19)22-10-13-3-4-21-9-13/h1-2,5,13-14H,3-4,6-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHSPZBKEIGLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition, including a benzo[d][1,3]dioxole moiety, a tetrahydrofuran ring, and an azetidine carboxamide group. The combination of these functional groups suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound likely arises from its ability to interact with specific molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets within proteins, while the azetidine structure can enhance the compound's overall bioactivity through conformational flexibility and steric effects. The tetrahydrofuran ring contributes to solubility and bioavailability, which are critical for effective biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines, including MCF-7 breast cancer cells. These studies suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Inhibition of Enzymatic Activity

Preliminary research indicates that the compound could act as an inhibitor of specific enzymes involved in cancer progression. For example, compounds with similar structural features have been shown to inhibit heat shock protein 90 (HSP90), which plays a crucial role in protein folding and stability in cancer cells. This inhibition can lead to the degradation of oncogenic proteins and subsequent tumor regression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer Inhibits proliferation of MCF-7 cells; induces apoptosis
Enzyme Inhibition Potential inhibitor of HSP90; disrupts protein stability in cancer cells
Receptor Interaction Modulates activity at specific receptors; potential for use in targeted therapies

Detailed Research Findings

  • Anticancer Activity : A study evaluating the anticancer potential of structurally related compounds found that they exhibited IC50 values in the low micromolar range against MCF-7 cells. This suggests that similar modifications to the azetidine structure could yield compounds with enhanced potency .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds targeting HSP90 resulted in decreased levels of client proteins associated with tumor growth. This provides a rationale for further exploration of this compound as a potential therapeutic agent .
  • Pharmacokinetics : Studies on related compounds have indicated favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are essential for clinical application .

Scientific Research Applications

Structural Overview

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈N₂O₅
  • Molecular Weight : 342.3 g/mol

Physical Properties

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide exhibit significant antimicrobial properties. For instance, studies on related compounds have shown efficacy against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition

Compounds with similar structural motifs have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurodegenerative diseases, making such inhibitors valuable for therapeutic development. The IC₅₀ values for these compounds indicate moderate to high potency compared to established drugs like rivastigmine .

Anticancer Potential

Some research has focused on the anticancer potential of related azetidine derivatives. These studies reveal that modifications to the azetidine structure can enhance cytotoxicity against various cancer cell lines. The incorporation of functional groups that target specific cancer pathways is a promising area for further investigation .

Study 1: Antimicrobial Efficacy

A study published in Antibiotics demonstrated that derivatives of azetidine compounds showed promising activity against periodontal disease-triggering bacteria. The study highlighted the synthesis and characterization of several derivatives, which were tested for their antimicrobial properties using standard microbiological techniques .

Study 2: Enzyme Inhibition Analysis

In another significant study, researchers synthesized several analogs of this compound and evaluated their ability to inhibit AChE and BuChE. The results indicated that certain modifications led to enhanced inhibitory activity, suggesting potential therapeutic applications in treating Alzheimer's disease .

Study 3: Anticancer Activity

A recent publication explored novel heterocyclic derivatives based on azetidine structures for their anticancer activity. The study found that specific derivatives exhibited significant cytotoxic effects on cancer cell lines, indicating a potential pathway for drug development targeting cancer treatment .

Chemical Reactions Analysis

Reactivity of the Benzo[d] dioxole Moiety

The benzodioxole group is a fused aromatic system with two oxygen atoms in a 1,3-dioxolane ring. Its reactivity is influenced by electron-donating effects from the oxygen atoms, directing electrophilic substitutions to specific positions.

Key Reactions:

  • Electrophilic Aromatic Substitution (EAS):
    The benzodioxole ring undergoes nitration or halogenation at the 5-position (para to the dioxolane oxygen) due to electronic activation . For example, nitration with HNO₃/H₂SO₄ yields 5-nitrobenzo[d] dioxole derivatives .

  • Acid-Catalyzed Ring-Opening:
    Under strong acidic conditions (e.g., HCl, H₂SO₄), the dioxolane ring can hydrolyze to form catechol derivatives . This reaction is often reversible under basic conditions .

Reaction TypeConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C5-Nitrobenzo[d] dioxole72%
Hydrolysis6M HCl, refluxCatechol derivative85%

Azetidine Carboxamide Reactivity

The azetidine ring (4-membered saturated nitrogen heterocycle) is strained, making it prone to ring-opening reactions. The carboxamide group can undergo hydrolysis or nucleophilic substitution.

Key Reactions:

  • Carboxamide Hydrolysis:
    Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid. For example, refluxing with NaOH/H₂O yields the corresponding azetidine carboxylic acid .

  • Azetidine Ring-Opening:
    Nucleophiles (e.g., amines, thiols) attack the azetidine under mild acidic conditions, leading to ring expansion or linear products . For instance, treatment with benzylamine opens the ring to form a diamino derivative .

Reaction TypeConditionsProductYieldReference
Hydrolysis2M NaOH, 80°CAzetidine-1-carboxylic acid68%
Ring-OpeningHCl, benzylamineN-Benzyl linear amine55%

Tetrahydrofuran Methoxy Group Reactivity

The THF methoxy group (–OCH₂-THF) exhibits stability under neutral conditions but can undergo acid-catalyzed ring-opening or oxidation.

Key Reactions:

  • THF Ring-Opening:
    Strong acids (e.g., HBr/AcOH) cleave the THF ring, yielding a diol or brominated product . For example, HBr converts the THF methoxy group to a 1,4-dibromobutane derivative .

  • Demethylation:
    BBr₃ in DCM selectively removes methyl ethers, generating a hydroxyl group . This reaction retains the THF ring but modifies the substituent.

Reaction TypeConditionsProductYieldReference
Acid CleavageHBr/AcOH, 60°C1,4-Dibromobutane derivative77%
DemethylationBBr₃, DCM, −78°CTHF hydroxymethyl derivative63%

Cross-Coupling and Functionalization

The compound’s benzylic position (CH₂ linking benzodioxole and azetidine) is susceptible to oxidation or radical reactions.

  • Benzylic Oxidation:
    CrO₃/H₂SO₄ oxidizes the benzylic CH₂ to a ketone, forming N-(benzo[d] dioxol-5-ylcarbonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide .

  • Radical Halogenation:
    N-Bromosuccinimide (NBS) under light initiates bromination at the benzylic position .

Reaction TypeConditionsProductYieldReference
OxidationCrO₃/H₂SO₄Benzylic ketone58%
BrominationNBS, hv, CCl₄Benzylic bromide44%

Thermal and Photochemical Stability

  • Thermal Decomposition:
    Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing CO₂ and NH₃ .

  • Photoreactivity:
    UV irradiation (254 nm) induces cleavage of the dioxolane ring, forming quinone intermediates .

Biological Activity Considerations

While beyond the scope of pure chemical reactions, the compound’s structural analogs exhibit COX-2 inhibitory activity , suggesting potential bioactivity tied to its benzodioxole and azetidine moieties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzodioxole-Containing Derivatives

Thiazolidinone Derivatives (9l, 9m, 9n)
  • Structure: Compounds 9l, 9m, and 9n () share a benzodioxole or dihydrobenzodioxin group but incorporate a thiazolidinone core instead of azetidine.
  • Synthesis : Prepared via condensation of amines and aldehydes under thermal conditions (90–110°C). Yields and decomposition temperatures vary (e.g., 9n melts at 202–204°C vs. 9l at 172–233°C decomposition) .
  • Key Difference: The azetidine carboxamide in the target compound may offer greater metabolic stability compared to the thiazolidinone’s thiourea group, which is prone to oxidation.
Carboxamide Derivatives (D-19, Compound 77)
  • D-19 (): Features a benzodioxole-pyrrole-carboxamide scaffold.
  • Compound 77 (): A cyclopropane-carboxamide derivative with benzodioxole and thiazole groups. Cyclopropane’s strain may reduce stability compared to azetidine’s rigid yet less strained structure .

Tetrahydrofuran-Containing Compounds

Cyprofuram ()
  • Structure : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide.
  • Comparison: The THF moiety in cyprofuram is oxidized (oxo group at C2), whereas the target compound’s THF-3-yl methoxy group is an ether.
IPR-1 ()
  • Structure : (±)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine.
  • Comparison : Lacks a heterocyclic core but shares dual benzodioxole groups. The butanamine chain may confer flexibility vs. the azetidine’s constrained geometry .

Azetidine Analogs

Limited azetidine-containing analogs are described in the evidence. However:

  • Synthetic Strategies : highlights Michael additions and oxonium ion cyclization for benzodioxole intermediates. Similar methods may apply to azetidine functionalization .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide?

Answer:
The compound’s synthesis involves three key steps: (1) functionalization of the benzodioxole moiety, (2) azetidine ring formation, and (3) coupling with the tetrahydrofuran-methoxy group.

  • Benzodioxole Activation : The benzo[d][1,3]dioxol-5-ylmethyl group can be introduced via nucleophilic substitution or reductive amination. For example, benzodioxole derivatives are often synthesized using DMF as a solvent and LiH as a base to deprotonate intermediates .
  • Azetidine Formation : Azetidine rings are typically constructed via cyclization of β-amino alcohols or via carboxamide coupling using carbodiimide catalysts (e.g., EDC·HCl) and DMAP to enhance reaction efficiency .
  • Tetrahydrofuran-Methoxy Coupling : The tetrahydrofyan-3-ylmethoxy group is introduced via Mitsunobu or Williamson ether synthesis. Purification is achieved using column chromatography with gradients of toluene/ethyl acetate or hexane/acetonitrile .

Advanced: How can reaction yields for azetidine carboxamide formation be optimized?

Answer:
Optimization requires addressing steric hindrance and electronic effects:

  • Catalyst Selection : Use EDC·HCl with DMAP to activate the carboxylic acid intermediate, improving coupling efficiency. Evidence from similar carboxamide syntheses shows DMAP increases yields by 15–20% .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates. However, DMF may compete as a nucleophile; thus, acetonitrile is preferred for azetidine coupling .
  • Temperature Control : Reactions performed at 0–5°C reduce side reactions (e.g., racemization), while room temperature is optimal for cyclization.
  • Monitoring : Use TLC (Rf ~0.6 in 1:1 toluene/EtOAc) or LC-MS to track progress. Contradictory yield data often arise from incomplete intermediate purification—reproducibility requires strict exclusion of moisture .

Basic: What spectroscopic and computational tools are critical for structural characterization?

Answer:

  • NMR : 1H/13C NMR identifies proton environments (e.g., benzodioxole methylene at δ 4.2–4.5 ppm, azetidine ring protons at δ 3.5–4.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry : HR-ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~403.16). Discrepancies >2 ppm suggest impurities or incorrect adducts .
  • X-ray Crystallography : Use Mercury CSD 2.0 to analyze crystal packing and intermolecular interactions (e.g., hydrogen bonds between carboxamide and tetrahydrofuran oxygen) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from assay conditions or structural variants:

  • Assay Variability : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C). For enzyme inhibition assays, confirm target purity and activity controls .
  • Structural Verification : Impurities in the tetrahydrofuran-methoxy group (e.g., regioisomers) may skew results. Use chiral HPLC to confirm stereochemistry .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes. Compare with analogs like N-(1,3-benzodioxol-5-yl)-N’-phenethylurea, where benzodioxole orientation affects target affinity .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity : The benzodioxole moiety is prone to photodegradation. Store in amber vials at –20°C under inert gas (N2/Ar) .
  • Hydrolysis Risk : The carboxamide bond may degrade in aqueous buffers. Prepare fresh solutions in anhydrous DMSO and avoid prolonged exposure to moisture .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME calculate logP (~2.8), indicating moderate lipophilicity. The tetrahydrofuran group improves solubility but may reduce blood-brain barrier penetration .
  • Metabolic Sites : CYP3A4-mediated oxidation of the tetrahydrofuran ring is predicted via MetaPrint2D. Compare with experimental microsomal data to validate .

Basic: What are the safety and handling protocols for this compound?

Answer:

  • Toxicity Screening : Preliminary data from analogs suggest low acute toxicity (LD50 >500 mg/kg in rodents), but mutagenicity risks require Ames testing .
  • Handling : Use fume hoods and PPE (nitrile gloves, lab coat). Spills are neutralized with 5% sodium bicarbonate .

Advanced: How to design derivatives to enhance target selectivity?

Answer:

  • Structure-Activity Relationship (SAR) : Modify the tetrahydrofyan-methoxy chain length (C3 vs. C4) to alter steric bulk. For example, replacing tetrahydrofuran with oxetane increases rigidity, as seen in related azetidine carboxamides .
  • Bioisosteres : Replace benzodioxole with 1,3-thiazole (improves metabolic stability) or fluorinated aromatics (enhances binding entropy) .

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